

comparison of different synthetic routes to 4-Fluoro-2-phenylaniline

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Compound of Interest

Compound Name: 4-Fluoro-2-phenylaniline

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An Objective Comparison of Synthetic Routes to **4-Fluoro-2-phenylaniline**

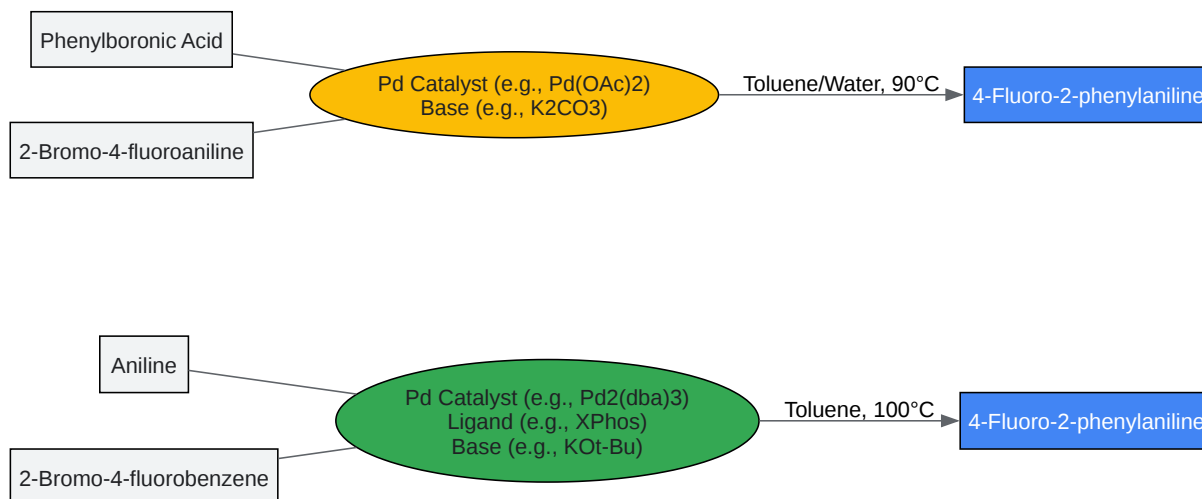
Introduction

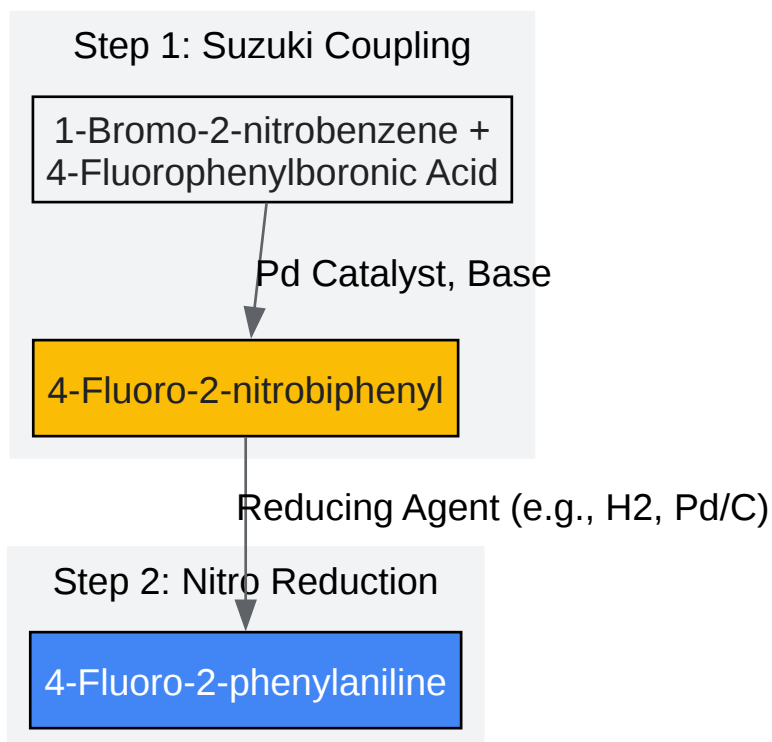
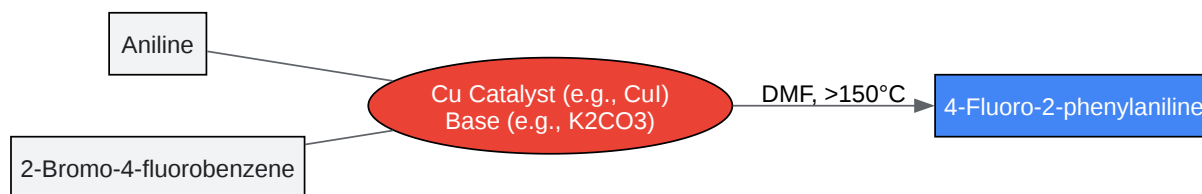
4-Fluoro-2-phenylaniline, also known as 4-fluoro-2-aminobiphenyl, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom can significantly modulate the biological activity, metabolic stability, and lipophilicity of target molecules.[1] Consequently, efficient and scalable synthetic access to this compound is of high interest to researchers in organic and medicinal chemistry. This guide provides an objective comparison of several common synthetic strategies for preparing **4-Fluoro-2-phenylaniline**, including detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

The primary challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon (C-C) or carbon-nitrogen (C-N) bond that connects the two aromatic rings. The main strategies evaluated are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the copper-catalyzed Ullmann condensation, and a two-step approach involving the synthesis and subsequent reduction of a nitrobiphenyl intermediate.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming C-C bonds.[2][3] In this approach, a C-C bond is formed between an organoboron compound (like a boronic acid) and an organohalide. For the synthesis of **4-Fluoro-2-phenylaniline**, this involves coupling phenylboronic acid with a halogenated 4-fluoroaniline derivative, such as 2-bromo-4-fluoroaniline.





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